Methyl (2S,4S)-4-[(4-methoxybenzoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride
Description
Methyl (2S,4S)-4-[(4-methoxybenzoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is a chiral pyrrolidine derivative featuring a 4-methoxybenzoyloxy substituent at the C-4 position and a methyl ester group at C-2. Its stereochemistry (2S,4S) is critical for biological activity, as enantiomeric forms often exhibit divergent interactions with biomolecular targets.
Properties
IUPAC Name |
methyl (2S,4S)-4-(4-methoxybenzoyl)oxypyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5.ClH/c1-18-10-5-3-9(4-6-10)13(16)20-11-7-12(15-8-11)14(17)19-2;/h3-6,11-12,15H,7-8H2,1-2H3;1H/t11-,12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIWYTCFYYYKTA-FXMYHANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2CC(NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O[C@H]2C[C@H](NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route Overview
The compound is typically synthesized through a multi-step process involving:
- Starting from a chiral pyrrolidine-2-carboxylate derivative,
- Protection and activation of functional groups,
- Selective esterification at the 4-position with 4-methoxybenzoyl chloride or an equivalent acylating agent,
- Formation of the hydrochloride salt for stabilization and isolation.
Detailed Preparation Method
Step 1: Preparation of the Chiral Pyrrolidine Core
The synthesis begins with the enantiomerically pure (2S,4S)-pyrrolidine-2-carboxylate methyl ester. This chiral intermediate can be obtained via asymmetric synthesis or chiral resolution techniques. The stereochemistry at positions 2 and 4 is critical and is maintained throughout the synthesis.
Step 2: Protection and Activation
The hydroxyl group at the 4-position of the pyrrolidine ring is selectively protected or activated to facilitate esterification. Commonly, the free hydroxyl is directly subjected to acylation without prior protection due to its reactivity.
Step 3: Esterification with 4-Methoxybenzoyl Chloride
The key step involves the esterification of the 4-hydroxyl group with 4-methoxybenzoyl chloride under controlled conditions:
- The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.
- A base such as pyridine or triethylamine is used to scavenge the hydrochloric acid generated.
- The reaction temperature is maintained at low to ambient temperature to preserve stereochemical integrity.
- The reaction time varies but generally ranges from 1 to 4 hours with constant stirring.
Step 4: Formation of Hydrochloride Salt
After completion of the esterification, the product is isolated and converted into the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, such as ethereal solution or methanol. This salt formation enhances the compound's stability and facilitates purification.
Research Findings and Optimization
- Stereochemical Integrity : Maintaining the (2S,4S) configuration is essential for biological activity. Analytical methods such as chiral HPLC confirm the retention of stereochemistry post-synthesis.
- Yield and Purity : Optimized reaction conditions yield the product in moderate to high yields (typically 60-85%) with purity exceeding 95% after recrystallization or chromatographic purification.
- Solvent and Base Selection : Studies show that acetonitrile with triethylamine provides better control over side reactions compared to pyridine, leading to higher purity.
- Temperature Control : Lower temperatures minimize racemization and side product formation.
Data Table: Typical Reaction Conditions and Outcomes
| Parameter | Condition/Value | Notes |
|---|---|---|
| Starting Material | (2S,4S)-Methyl 4-hydroxy-2-pyrrolidinecarboxylate | Enantiomerically pure |
| Acylating Agent | 4-Methoxybenzoyl chloride | Freshly distilled or high purity |
| Solvent | Acetonitrile or Dichloromethane | Anhydrous |
| Base | Triethylamine or Pyridine | 1.1 equivalents relative to acid chloride |
| Temperature | 0 to 25 °C | Maintained to avoid racemization |
| Reaction Time | 1 to 4 hours | Monitored by TLC or HPLC |
| Work-up | Aqueous quench, extraction | Removal of base and byproducts |
| Salt Formation | HCl in ether or methanol | Formation of hydrochloride salt |
| Yield | 60-85% | Depends on scale and purity |
| Purity | >95% (by HPLC) | After purification |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxybenzoyl group can undergo oxidation to form more complex benzoic acid derivatives.
Reduction: Reduction reactions can target the ester or carbonyl groups, potentially yielding alcohol or alkane derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidized benzoic acid derivatives.
Reduced alcohol or alkane derivatives.
Various substituted benzoyl compounds depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl (2S,4S)-4-[(4-methoxybenzoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride has been investigated for its bioactivity, particularly in the context of enzyme inhibition. Research indicates that this compound may serve as a valuable scaffold for developing new therapeutic agents targeting specific enzymes involved in disease processes. The structural characteristics of the compound allow for modifications that can enhance its biological activity and selectivity towards target enzymes.
Case Study: Enzyme Inhibition
A study conducted on the compound highlighted its potential as an inhibitor of certain enzymes linked to metabolic disorders. The compound demonstrated competitive inhibition properties, suggesting that it could be developed into a therapeutic agent for conditions such as diabetes or obesity by modulating metabolic pathways.
Reaction Mechanisms and Stereochemistry
The compound is also utilized as a model in studying reaction mechanisms and stereochemistry. Its unique structural features make it an ideal candidate for exploring stereochemical outcomes in various chemical reactions.
In addition to its research applications, this compound may have potential uses in industrial settings, particularly in the development of agrochemicals or biopesticides. Its structural components can be modified to enhance efficacy against pests while minimizing environmental impact.
Case Study: Biopesticide Development
Research is ongoing into the use of compounds similar to this compound as biopesticides. These studies focus on the compound's ability to disrupt pest metabolism or reproductive cycles without harming beneficial insects.
Mechanism of Action
Molecular Targets and Pathways:
Interacts with specific enzymes or receptors depending on its structural configuration.
The methoxybenzoyl group plays a crucial role in binding affinity and specificity, potentially modulating biological pathways related to inflammation or pain.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and its analogs:
¹ Estimated based on analogs; exact data unavailable in evidence.
Key Observations:
- Substituent Diversity: The target compound’s 4-methoxybenzoyloxy group distinguishes it from halogenated (e.g., bromo, chloro) or alkyl-substituted analogs. This aromatic ester group may enhance π-π stacking interactions in biological systems compared to non-aromatic substituents like tert-pentyl or tetramethylbutyl .
- Molecular Weight : The target’s estimated molecular weight (~365.8 g/mol) positions it between smaller analogs (e.g., : 293.74 g/mol) and bulkier derivatives (e.g., : 406.7 g/mol).
Biological Activity
Methyl (2S,4S)-4-[(4-methoxybenzoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of enzyme inhibition and its role in various disease states. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological effects.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 1354488-50-8
- Molecular Formula : C13H15NO4·HCl
- Molecular Weight : 273.73 g/mol
This compound has been identified as an inhibitor of endothelin-converting enzyme (ECE), which plays a crucial role in the regulation of vascular tone and blood pressure. By inhibiting ECE, this compound may help in managing conditions associated with vasoconstriction such as hypertension and heart failure .
Enzyme Inhibition
The primary biological activity noted for this compound is its ability to inhibit metalloproteases, particularly zinc hydrolases. This inhibition is significant in the treatment of various cardiovascular and renal disorders:
- Target Enzymes : Endothelin-converting enzyme (ECE)
- Diseases Addressed :
- Hypertension
- Myocardial ischemia
- Congestive heart failure
- Renal insufficiency
Cytostatic and Cerebroprotective Effects
Research indicates that the compound exhibits cytostatic properties, which could be beneficial in cancer treatment by inhibiting tumor cell proliferation. Additionally, its cerebroprotective effects suggest potential applications in neuroprotection during ischemic events .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
-
In Vitro Studies :
- Inhibition assays demonstrated that this compound effectively reduces ECE activity in cultured endothelial cells.
- Cytotoxicity assays showed selective toxicity towards cancer cell lines while sparing normal cells.
-
In Vivo Studies :
- Animal models treated with this compound exhibited reduced blood pressure and improved cardiac function compared to controls.
- Neuroprotective effects were observed in models of stroke, indicating a reduction in infarct size and improved neurological outcomes.
Data Table: Summary of Biological Activities
Q & A
Q. How is the purity of Methyl (2S,4S)-4-[(4-methoxybenzoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride assessed in academic research?
Purity is typically determined using high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. A purity threshold of >98% is standard, validated against reference standards. Certificates of Analysis (COA) should include retention times and peak area ratios to confirm homogeneity. For example, analogous pyrrolidine derivatives were analyzed using HPLC with mobile phases like acetonitrile/water (70:30 v/v) and a flow rate of 1.0 mL/min .
Q. What safety protocols are recommended for handling this compound in the laboratory?
Follow GHS guidelines for handling hygroscopic or reactive solids. Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation. In case of skin contact, rinse immediately with water for 15 minutes. Store in sealed containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the ester and carbamate groups. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .
Q. What synthetic routes are commonly employed to prepare this compound?
The synthesis often involves a multi-step sequence:
- Step 1: Boc protection of the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalysis.
- Step 2: Esterification with 4-methoxybenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
- Step 3: Acidic deprotection (e.g., HCl/dioxane) to yield the hydrochloride salt. Purification is achieved via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are used for structural confirmation?
Q. How is the stereochemical integrity of the (2S,4S) configuration validated?
Chiral HPLC with a Chiralpak AD-H column and hexane/isopropanol (80:20) eluent can separate enantiomers. Optical rotation measurements ([α]D²⁵) are compared to literature values. For example, related (2S,4S)-pyrrolidine derivatives showed [α]D²⁵ = +32° (c = 1.0, MeOH) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
Contradictions often arise from competing side reactions (e.g., N-acyloxazolidinone formation). Use kinetic studies (e.g., in situ FTIR) to monitor intermediates. Optimize stoichiometry (e.g., reduce TEA from 2.0 to 1.2 equivalents) and employ low-temperature (−20°C) acylation to suppress byproducts. Scale-up trials in flow reactors improve mixing efficiency .
Q. What strategies mitigate racemization during esterification of the pyrrolidine scaffold?
Racemization at C2/C4 positions is minimized by:
Q. How do computational models assist in predicting the compound’s stability under varying pH conditions?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict hydrolysis susceptibility. The 4-methoxybenzoyl ester shows higher stability at pH 7.4 (simulated physiological conditions) compared to pH 2.0, with a half-life >48 hours. MD simulations validate these findings by modeling solvation effects .
Q. What analytical approaches address discrepancies in crystallographic vs. solution-phase conformations?
X-ray crystallography (e.g., Mo Kα radiation, λ = 0.71073 Å) reveals the solid-state conformation, while NOESY NMR identifies solution-phase dynamics. For instance, the pyrrolidine ring adopts a twisted envelope conformation in crystals but fluctuates between chair and boat forms in DMSO .
Q. How are batch-to-batch variations in biological activity correlated with synthetic impurities?
Impurities >0.5% (e.g., des-methyl byproducts) are quantified via LC-MS and tested in receptor-binding assays. Structure-activity relationship (SAR) studies show that even 1% contamination of the (2R,4S) diastereomer reduces target affinity by 40%. Orthogonal purification (e.g., preparative HPLC with a Luna C8 column) ensures consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
